3-Aminoazetidine-3-carboxylic acid
CAS No.: 138650-25-6
Cat. No.: VC21083147
Molecular Formula: C4H8N2O2
Molecular Weight: 116.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138650-25-6 |
|---|---|
| Molecular Formula | C4H8N2O2 |
| Molecular Weight | 116.12 g/mol |
| IUPAC Name | 3-aminoazetidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C4H8N2O2/c5-4(3(7)8)1-6-2-4/h6H,1-2,5H2,(H,7,8) |
| Standard InChI Key | DFSBPJSOVRGSTO-UHFFFAOYSA-N |
| SMILES | C1C(CN1)(C(=O)O)N |
| Canonical SMILES | C1C(CN1)(C(=O)O)N |
Introduction
Chemical Properties and Structural Characteristics
3-Aminoazetidine-3-carboxylic acid is characterized by a four-membered azetidine ring containing both an amino group and a carboxylic acid functional group at the 3-position. This compact structure creates unique spatial arrangements that influence its reactivity and biological properties.
Fundamental Chemical Properties
The compound features the following key properties:
| Property | Value |
|---|---|
| CAS Registry Number | 138650-25-6 |
| Molecular Formula | C₄H₈N₂O₂ |
| Molecular Weight | 116.12 g/mol |
| IUPAC Name | 3-aminoazetidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C4H8N2O2/c5-4(3(7)8)1-6-2-4/h6H,1-2,5H2,(H,7,8) |
| Standard InChIKey | DFSBPJSOVRGSTO-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)(C(=O)O)N |
Table 1: Chemical properties of 3-aminoazetidine-3-carboxylic acid
Protected Derivatives
For synthetic applications, protected forms of 3-aminoazetidine-3-carboxylic acid are commonly employed, with the most notable being the Boc-protected derivatives:
| Derivative | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 1-Boc-3-amino-3-azetidinecarboxylic acid | 1262412-13-4 | C₉H₁₆N₂O₄ | 216.23 g/mol |
| 1-((tert-butoxy)carbonyl)-3-(((tert-butoxy)carbonyl)amino)azetidine-3-carboxylic acid | 1363382-07-3 | C₁₄H₂₄N₂O₆ | 316.35 g/mol |
Table 2: Common protected derivatives of 3-aminoazetidine-3-carboxylic acid
The 1-Boc-3-amino-3-azetidinecarboxylic acid appears as a colorless or white crystalline pharmaceutical intermediate with a predicted density of 1.291±0.06 g/cm³ and a predicted boiling point of 350.2±42.0°C. It is typically stored under inert gas (nitrogen or argon) at 2–8°C for stability .
Synthesis Methods
Several approaches have been developed for the synthesis of 3-aminoazetidine-3-carboxylic acid and its derivatives. These methods typically involve ring formation and functional group transformation strategies.
Traditional Synthesis Routes
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Formation of the azetidine ring through cyclization of bistrifiate of diol with benzylamine
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Decarboxylation under carefully pH-controlled conditions
This approach avoids the use of toxic chemicals such as cyanide and epichlorohydrin that were employed in earlier methods, making it more suitable for large-scale preparation .
Novel Synthetic Approaches
More recent methodologies include:
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The development of 3-azidoazetidines as scaffolds for β-amino azetidine carboxylic acid peptidomimetics
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Synthesis via kinetically favored aziridine cyclization products that can be transformed into 3-bromoazetidine-3-carboxylic acid derivatives through thermal isomerization
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Short synthesis of azetidine 3-aryl-3-carboxylic acid derivatives through selective furan oxidative cleavage
These methods provide access to various functionalized derivatives with potential for further structural elaboration.
Conformational Studies and Structural Properties
The distinctive four-membered ring structure of 3-aminoazetidine-3-carboxylic acid confers unique conformational properties that affect its behavior in peptide synthesis and biological systems.
Conformational Analysis of Model Peptides
Model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have been synthesized to investigate their conformational features. Key findings include:
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The azetidine moiety likely acts as a β-turn inducer
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An interesting main-chain-to-side-chain hydrogen bond forms a six-membered pseudo-cycle
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This hydrogen bond connects the nitrogen (acceptor) of the azetidine ring to the amide NH (donor) of the immediately following residue
Applications in Pharmaceutical Research and Development
3-Aminoazetidine-3-carboxylic acid has emerged as an important building block in various research fields, with particular emphasis on pharmaceutical applications.
Drug Development
The compound has been incorporated into pharmaceutical candidates, with notable examples including:
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CB1 antagonists for the treatment of obesity, such as CE-178,253 (Pfizer), which incorporates a 3-aminoazetidine-3-carboxylic acid derivative
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Development of S1P1/Edg1 receptor agonists, where azetidine-3-carboxylic acid serves as a useful intermediate
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Various neurological disorder treatments that utilize the unique structural properties of this amino acid
These applications capitalize on the conformational constraints introduced by the azetidine ring, which can enhance binding specificity and metabolic stability of drug candidates.
Peptide Engineering
In peptide science, 3-aminoazetidine-3-carboxylic acid serves several important functions:
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As a building block in solid-phase peptide synthesis
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For modifying amino acids in peptides to enhance stability and bioactivity
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In the creation of conformationally constrained peptides with improved pharmacokinetic properties
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For the development of foldamers with predictable three-dimensional structures
The unique spatial arrangement of functional groups in this compound allows for the creation of peptides with defined secondary structures, which can be advantageous for targeting specific biological receptors.
Biological Activity and Structure-Activity Relationships
Derivatives of 3-aminoazetidine-3-carboxylic acid exhibit diverse biological activities that have been the subject of significant research.
Observed Biological Activities
Various studies have documented the biological effects of 3-aminoazetidine-3-carboxylic acid derivatives, including:
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Gametocidal activity (observed in related azetidine-3-carboxylic acid compounds)
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Applications as β-proline analogues in enzyme inhibition
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CB1 antagonism for obesity treatment
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Potential applications as conformationally constrained α-amino acids for foldamer development
The compact, rigid structure of the azetidine ring contributes to the biological activity by restricting conformational freedom and potentially enhancing target selectivity.
Mechanistic Insights
The mechanism of action for many 3-aminoazetidine-3-carboxylic acid derivatives involves:
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Mimicking natural amino acids with more rigid conformational constraints
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Altering protein-protein interactions through β-turn induction
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Modifying enzyme-substrate interactions through the unique spatial arrangement of functional groups
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Creating hydrogen bonding patterns that can influence receptor binding
These mechanisms highlight the importance of the compound's three-dimensional structure in its biological effects.
Materials Science and Other Applications
Beyond pharmaceutical applications, 3-aminoazetidine-3-carboxylic acid has found utility in other research domains.
Polymer and Materials Development
The compound has been employed in:
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Creating novel polymers with specific properties useful in coatings and adhesives
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Developing materials with controlled biodegradability
Agricultural Applications
Research has explored the potential of 3-aminoazetidine-3-carboxylic acid derivatives as:
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Plant growth regulators
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Compounds for improving crop yields
These applications leverage the unique structural features of the compound to create materials and agricultural products with improved performance characteristics.
Recent Advances and Future Directions
Research on 3-aminoazetidine-3-carboxylic acid continues to evolve, with several emerging areas of investigation.
Novel Synthetic Methodologies
Recent developments include:
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Short and efficient synthetic routes that avoid toxic reagents
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Selective functionalization strategies for creating diverse derivatives
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Green chemistry approaches to the synthesis of 3-aminoazetidine-3-carboxylic acid and related compounds
These methodological advances are making the compound more accessible for various research applications.
Expanded Applications
Emerging applications of 3-aminoazetidine-3-carboxylic acid include:
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Development of peptidomimetics that target specific disease pathways
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Creation of peptide-based imaging agents for diagnostic applications
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Design of enzyme inhibitors with enhanced specificity
These new directions reflect the growing recognition of the compound's versatility in biological and materials research.
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